p-Chlorophenylbutylene oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOGVGIYGXEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974778 | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59363-17-6 | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59363-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-(2-(4-chlorophenyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059363176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for P Chlorophenylbutylene Oxide
Direct Epoxidation Strategies for p-Chlorophenylbutylene Oxide Precursors
The most direct route to this compound involves the epoxidation of its corresponding alkene precursor, 4-chloro-1-phenyl-1-butene. This transformation can be accomplished through both catalytic and non-catalytic methods, each with distinct advantages and applications.
Catalytic Oxidation Approaches
Catalytic oxidation represents a versatile and widely employed strategy for the epoxidation of alkenes. These methods often utilize transition metal catalysts in the presence of an oxidant. Tungsten-based catalysts, for instance, have demonstrated high activity and selectivity in the epoxidation of various alkenes, including those with structural similarities to the precursor of this compound. nih.govrsc.org The use of hydrogen peroxide (H2O2) as a benign oxidant is particularly noteworthy from a green chemistry perspective. rsc.org Molybdenum and iron-based catalysts have also been explored for olefin epoxidation. nih.govunl.ptd-nb.inforsc.org For example, molybdenum complexes can catalyze epoxidation with tert-butyl hydroperoxide (TBHP) or H2O2. unl.pt Iron catalysts, often in the form of non-heme complexes, have been shown to be effective for the epoxidation of a range of alkenes. d-nb.info
The choice of catalyst and oxidant can significantly influence the reaction's efficiency and selectivity. For instance, tungsten-based catalysts are often more active with H2O2, while molybdenum-based catalysts may show higher activity with TBHP. nih.gov The reaction conditions, such as solvent and temperature, also play a crucial role in optimizing the yield and selectivity of the desired epoxide. d-nb.info
Table 1: Comparison of Catalytic Systems for Alkene Epoxidation
| Catalyst System | Oxidant | Typical Substrates | Key Features |
| Tungsten-based (e.g., Na2WO4, polyoxometalates) | H2O2 | Various alkenes, including terpenes | High activity, benign oxidant, potential for solvent-free conditions. nih.govrsc.org |
| Molybdenum-based (e.g., CpMoO2X) | TBHP, H2O2 | Olefins, cyclooctene | Good catalytic performance. nih.govunl.pt |
| Iron-based (e.g., non-heme complexes) | H2O2, peracetic acid | Challenging terminal alkenes, enones | Sustainable metal, can achieve high yields and enantioselectivity in some cases. d-nb.info |
| Metalloporphyrins (Fe, Mn) | PhIO | Terminal olefins | High turnover numbers and enantiomeric excess possible. rsc.org |
This table is a generalized summary based on literature for various alkene epoxidations and may not be specific to this compound.
Non-Catalytic Epoxidation Procedures
Non-catalytic epoxidation methods typically involve the use of stoichiometric peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a classic and widely used reagent. masterorganicchemistry.com This method, known as the Prilezhaev reaction, involves the direct transfer of an oxygen atom from the peroxyacid to the double bond of the alkene. nih.gov The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com
Another notable non-catalytic reagent is dimethyl dioxirane (B86890) (DMDO), which is generated from potassium peroxomonosulfate (Oxone) and acetone. mdpi.com DMDO is a highly reactive and efficient oxidant for a wide range of alkenes, often providing high yields under mild conditions. mdpi.com The primary drawback of these stoichiometric methods is the generation of a significant amount of byproducts, which can complicate purification and raise environmental concerns. mdpi.com
Stereoselective Synthesis of this compound Enantiomers
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis. For a chiral molecule like this compound, which can exist as two non-superimposable mirror images (enantiomers), methods that selectively produce one enantiomer over the other are highly valuable.
Chiral Catalyst-Mediated Epoxidation
Asymmetric epoxidation using chiral catalysts is a powerful strategy for producing enantiomerically enriched epoxides. This approach relies on a chiral catalyst to create a chiral environment around the alkene substrate, leading to the preferential formation of one enantiomer. wikipedia.org
Several classes of chiral catalysts have been developed for asymmetric epoxidation. These include complexes of transition metals with chiral ligands, such as chiral porphyrins and salen complexes. rsc.orgmdpi.com For example, chiral manganese (III) salen complexes have been successfully used for the enantioselective epoxidation of unfunctionalized olefins. mdpi.com The development of chiral molybdenum and tungsten complexes has also been an area of active research. unl.pt The effectiveness of these catalysts is often evaluated by the enantiomeric excess (ee) of the product, which measures the degree of enantioselectivity.
Unspecific peroxygenases (UPOs) are enzymes that can also catalyze the stereoselective epoxidation of styrenes, offering a biocatalytic route to chiral epoxides with high enantiomeric excess. acs.org
Table 2: Examples of Chiral Catalytic Systems for Asymmetric Epoxidation
| Catalyst Type | Metal | Ligand/System | Typical Substrates |
| Salen Complexes | Manganese (Mn) | Chiral Salen Ligands | Unfunctionalized olefins. mdpi.com |
| Porphyrin Complexes | Iron (Fe), Manganese (Mn) | Chiral Porphyrins | Terminal olefins. rsc.org |
| Organocatalysts | Boron (B) | BINOL-derived diboranes | Racemic epoxides (for polymerization). rsc.org |
| Enzymes | - | Unspecific Peroxygenases (UPOs) | Styrenes. acs.org |
This table provides examples of catalyst types used for asymmetric epoxidation of various substrates and is not specific to this compound.
Asymmetric Induction in Precursor Synthesis
An alternative strategy to obtain enantiomerically pure this compound is to introduce the desired stereochemistry during the synthesis of the alkene precursor itself. This concept, known as asymmetric induction, involves using a chiral influence to control the formation of a new stereocenter. wikipedia.org This can be achieved through the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct a subsequent reaction. wikipedia.orgethz.ch After the desired stereocenter is created, the auxiliary is removed.
Another approach is substrate-controlled synthesis, where an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. mdpi.com For instance, starting from a chiral pool molecule, which is a readily available, enantiomerically pure natural product, can provide the initial stereochemical information. ethz.chmdpi.com While this approach is powerful, it requires careful planning of the synthetic route to ensure the initial chirality is effectively transferred to the final product.
Convergent and Divergent Synthesis Routes to this compound
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. wikipedia.orgsathyabama.ac.in This strategy is particularly useful for creating libraries of related compounds. For example, this compound could serve as a central core from which various derivatives are synthesized by further reactions. wikipedia.org A photocatalytic skeleton-editing strategy has been developed for the divergent and convergent synthesis of dihydroisoquinoline-1,4-diones, showcasing modern approaches to these synthetic concepts. rsc.org
The choice between a convergent and divergent approach depends on the specific synthetic goals, whether it is the efficient production of a single target molecule or the generation of a diverse set of related structures for further investigation.
Green Chemistry Approaches in this compound Synthesis
The synthesis of epoxides, including this compound, is increasingly being guided by the principles of green chemistry, which advocate for the use of environmentally benign reagents, solvents, and energy-efficient processes. Research in this area focuses on minimizing waste, avoiding hazardous substances, and improving atom economy. Key strategies include the use of biocatalysts, non-toxic solvents, and innovative energy sources to drive the epoxidation of the precursor, 4-(p-chlorophenyl)-1-butene.
Biocatalytic Methods
Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. researchgate.net Enzymes such as monooxygenases and hydrolases are particularly relevant for the synthesis of chiral epoxides.
Monooxygenases: These enzymes can directly introduce an oxygen atom across the double bond of an alkene. For instance, styrene (B11656) monooxygenase (SMO) has been used in the enantioselective dihydroxylation of aryl olefins. researchgate.net While direct studies on 4-(p-chlorophenyl)-1-butene are limited, research on similar substrates like p-chlorostyrene has shown the potential of enzymatic epoxidation. In one study, the epoxidation of p-chlorostyrene using an enzymatic system resulted in the formation of the corresponding (R)-epoxide. conicet.gov.ar This suggests that a suitably engineered monooxygenase could be a viable catalyst for the asymmetric epoxidation of 4-(p-chlorophenyl)-1-butene to produce enantiopure this compound. The Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that, while typically oxidizing ketones to esters or lactones, have been explored for epoxidation reactions, representing an alternative biocatalytic route. unipd.it
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to form vicinal diols. researchgate.net In the context of green synthesis, they are primarily used in the kinetic resolution of racemic epoxides. A racemic mixture of this compound could be treated with an epoxide hydrolase, which would selectively hydrolyze one enantiomer to the corresponding diol, leaving the other enantiomer as a highly enantiopure epoxide. researchgate.net This chemo-enzymatic approach is advantageous as it operates under mild, aqueous conditions. acs.org
The table below summarizes biocatalytic approaches applicable to the synthesis of this compound based on analogous substrates.
Table 1: Biocatalytic Approaches for Epoxidation
| Enzyme Type | Substrate Example | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Monooxygenase | p-Chlorostyrene | Asymmetric Epoxidation | Direct formation of chiral epoxide. | conicet.gov.ar |
| Epoxide Hydrolase (EH) | Racemic Epoxides | Kinetic Resolution | Production of enantiopure epoxides and diols under mild conditions. | researchgate.net |
| Carbonic Anhydrase (linked to Mn) | Styrene | Oxidation | Uses H₂O₂ and sodium bicarbonate. | conicet.gov.ar |
Environmentally Benign Solvents and Catalysts
Traditional epoxidation methods often rely on chlorinated solvents and stoichiometric oxidants like m-chloroperbenzoic acid (m-CPBA), which generate significant waste. ijnnonline.net Green chemistry seeks to replace these with safer alternatives.
Green Solvents: The ideal green solvent is non-toxic, renewable, and easily recyclable. Water is a highly desirable solvent for its safety and environmental profile. rsc.org Research has shown successful epoxidation of styrene derivatives in aqueous media using hydrogen peroxide (H₂O₂) as a clean oxidant. rsc.org Acetonitrile (B52724) is another solvent considered relatively less toxic and has been used effectively in iron-catalyzed epoxidations. nih.gov The choice of solvent is critical as it can influence catalyst activity and product selectivity.
Heterogeneous Catalysts and Clean Oxidants: A major focus of green epoxidation is the replacement of peracid oxidants with hydrogen peroxide or molecular oxygen, whose only byproduct is water. This requires efficient catalysts. Titanium silicalite-1 (TS-1) is a well-established heterogeneous catalyst for epoxidation with H₂O₂. organic-chemistry.org It offers the advantages of high selectivity and easy separation from the reaction mixture.
A highly relevant study demonstrated the continuous-flow epoxidation of 4-phenyl-1-butene, a close analog of the precursor for this compound, using a TS-1 catalyst. researchgate.net This system achieved high yields (90-98%) over an extended period (150 hours), showcasing a scalable and sustainable approach. researchgate.net Other heterogeneous catalysts, such as iron complexes or palladium nanoparticles supported on natural polymers like cellulose, have also proven effective for the epoxidation of styrene in water with H₂O₂. rsc.orgnih.gov
Table 2: Green Catalytic Systems for Epoxidation of Styrene Analogs
| Catalyst System | Substrate | Oxidant | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Titanium Silicalite-1 (TS-1) | 4-Phenyl-1-butene | H₂O₂ | MeCN/MeOH | 90-98% | researchgate.net |
| FeCl₃·6H₂O / 5-chloro-1-methylimidazole | Styrene | H₂O₂ | Acetonitrile | 46-82% | nih.gov |
| Pd/Fe₃O₄ Nanoparticles on Cellulose | Styrene | H₂O₂ | Water | High | rsc.org |
| 2,2,2-trifluoroacetophenone | Various Alkenes | H₂O₂ | Not specified | High | lookchem.com |
Energy-Efficient Methodologies
Reducing energy consumption is a cornerstone of green chemistry. This can be achieved by designing reactions that proceed under milder conditions or by using alternative energy sources to drive the chemical transformation.
Flow Chemistry: Continuous-flow reactors, as demonstrated with the TS-1 catalyzed epoxidation of 4-phenyl-1-butene, offer significant advantages in energy efficiency and safety over traditional batch processes. researchgate.net They allow for precise control of reaction parameters like temperature and residence time, leading to better yields and selectivity, often under milder conditions. The enhanced heat and mass transfer in microreactors can accelerate reaction rates, reducing the need for high temperatures.
Photochemistry and Electrochemistry: These methods use light (photons) or electricity (electrons) to drive reactions, often eliminating the need for harsh chemical reagents and high temperatures. google.com For example, electrochemical oxidation can be a highly efficient method for synthesizing certain compounds, with machine learning being used to rapidly optimize reaction conditions for energy and time savings. While specific applications to this compound are not yet documented, the principles of using light or electricity to generate reactive oxygen species for epoxidation represent a promising frontier for energy-efficient synthesis.
Chemical Reactivity and Transformation Mechanisms of P Chlorophenylbutylene Oxide
Epoxide Ring-Opening Reactions of p-Chlorophenylbutylene oxide
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions with a variety of nucleophiles. jsynthchem.comrsc.org These reactions can be initiated under nucleophilic (basic or neutral) or acid-catalyzed conditions. jsynthchem.comlibretexts.org The regioselectivity and stereochemistry of the ring-opening are influenced by the reaction conditions and the substitution pattern of the epoxide.
Under basic or neutral conditions, the ring-opening of epoxides occurs via an S(_N)2 mechanism. jsynthchem.commasterorganicchemistry.com Strong nucleophiles are generally required for the reaction to proceed with neutral epoxides. jsynthchem.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to an inversion of configuration at that center. masterorganicchemistry.comyoutube.comyoutube.com For an asymmetrically substituted epoxide like this compound, this would typically mean attack at the carbon atom further from the p-chlorophenyl group.
The reaction is initiated by the nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. youtube.com A variety of strong nucleophiles can be employed, including hydroxide (B78521) ions, alkoxides, Grignard reagents, organolithium compounds, and lithium aluminum hydride. masterorganicchemistry.com
A study on the reaction of styrene (B11656) oxide with a zirconium imido complex demonstrated a stepwise mechanism where the Lewis acidity of the metal center and the nucleophilicity of the imido nitrogen play crucial roles in the ring-opening process. nih.gov This suggests that similar metal-mediated pathways could be applicable to this compound, potentially influencing the regioselectivity of the reaction.
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The mechanism of acid-catalyzed ring-opening can be described as a hybrid between S(_N)1 and S(_N)2 pathways. libretexts.orglibretexts.org The nucleophile attacks the more substituted carbon atom, a regioselectivity opposite to that observed under basic conditions. libretexts.orgmasterorganicchemistry.com This preference is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by the substituent. libretexts.orgchimia.ch
The reaction proceeds with an anti-stereochemical outcome, meaning the nucleophile and the hydroxyl group will be on opposite sides of the former epoxide ring. libretexts.orglibretexts.org Water, alcohols, and hydrogen halides are common nucleophiles used in acid-catalyzed epoxide ring-opening reactions. libretexts.org
For epoxides bearing an aryl substituent, such as this compound, the benzylic carbon is particularly stabilized, favoring nucleophilic attack at this position under acidic conditions. Research on styrene oxide derivatives has shown that the phenyl group stabilizes the positive charge on the adjacent carbon, leading to high regioselectivity for attack at that site. researchgate.net
| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Stereochemistry |
| Basic/Neutral | S(_N)2 | Less substituted carbon | Inversion of configuration |
| Acidic | S(_N)1-like | More substituted carbon | Anti-addition |
Epoxides can undergo reductive ring-opening to form alcohols. This can be achieved using various reducing agents. For instance, titanocene-based catalysts have been used for the reductive ring-opening of meso-epoxides. scielo.org.mx Another approach involves the use of titanium(III) reagents, which proceed through a single-electron transfer to generate a carbon-centered β-titanoxy radical. researchgate.net
The regioselectivity of reductive opening can be controlled by the choice of reagents. For example, the reductive opening of 4,6-O-benzylidene acetals, which share some mechanistic similarities with epoxide opening, can be directed to either the C4 or C6 hydroxyl group depending on the combination of reducing agent and Lewis acid. nih.govnih.gov When a borane (B79455) is activated by a Lewis acid, it becomes the more electrophilic species and coordinates to the more nucleophilic oxygen, typically leading to the formation of a 6-O-benzyl ether. nih.gov Conversely, if the borane is not activated, the Lewis acid itself coordinates to the more nucleophilic oxygen, resulting in the formation of a 4-O-benzyl ether. nih.gov These principles could potentially be applied to control the regioselective reductive opening of this compound.
The regioselectivity of epoxide ring-opening is a critical aspect, determining the constitutional isomer of the product formed. libretexts.orgyoutube.com As a general rule, under basic or nucleophilic conditions (S(_N)2-type), attack occurs at the less sterically hindered carbon. masterorganicchemistry.comyoutube.com In contrast, under acidic conditions (S(_N)1-type), the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge. libretexts.orgmasterorganicchemistry.com For aryl-substituted epoxides like this compound, the benzylic carbon is favored for attack in acidic media due to resonance stabilization. researchgate.net
The stereospecificity of these reactions is also well-defined. Both acid- and base-catalyzed ring-opening reactions typically proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an S(_N)2-type backside attack. masterorganicchemistry.comlibretexts.org This results in an anti-relationship between the incoming nucleophile and the hydroxyl group in the product.
| Catalyst System | Epoxide Substrate | Regioselectivity | Key Findings | Reference |
| Vitamin B12/Ni dual-catalysis | Styrene oxide | Linear product | Cobalt co-catalysis is decisive for high regioselectivity in cross-electrophile coupling. | nih.gov |
| Lewis acidic zeolites (Sn-Beta) | Epichlorohydrin (B41342) | Terminal ether | Sn-Beta is highly active and regioselective for epoxide ring opening with methanol (B129727). | researchgate.netucdavis.edu |
| Zirconium imido complexes | Styrene oxide | High regioselectivity for ring-opening | Reaction proceeds via a stepwise mechanism with a zwitterionic intermediate. | nih.gov |
Electrophilic Transformations of this compound
While the most common reactions of epoxides involve nucleophilic attack on the ring carbons, the oxygen atom of the epoxide can also act as a nucleophile, reacting with strong electrophiles. However, information specifically on electrophilic transformations of this compound is scarce. In general, electrophilic reactions at the oxygen atom lead to the formation of an oxonium ion, which is a key intermediate in acid-catalyzed ring-opening reactions.
In the broader context of organophosphorus chemistry, electrophilic reactions at a phosphorus center, such as alkylation, typically proceed with retention of configuration. mdpi.com While not directly analogous, this highlights that electrophilic attack can be a stereospecific process.
Rearrangement Reactions and Isomerization of this compound
Epoxides can undergo rearrangement reactions, often catalyzed by acids or Lewis acids, to form carbonyl compounds. slideshare.net These rearrangements can be considered a type of isomerization. The specific product of the rearrangement depends on the structure of the epoxide and the reaction conditions. For an epoxide like this compound, rearrangement could potentially lead to an aldehyde or a ketone.
The mechanism of acid-catalyzed isomerization often involves the formation of a carbocation intermediate after protonation of the epoxide oxygen. nih.gov A subsequent hydride or alkyl shift then leads to the carbonyl compound. The migratory aptitude of the groups attached to the epoxide carbons will influence the outcome of the rearrangement.
Studies on the isomerization of other epoxides, such as β-pinene oxide and α-pinene oxide, have shown that the selectivity towards different rearranged products can be controlled by the choice of catalyst and solvent. nih.govrsc.org For example, the isomerization of β-pinene oxide can yield perillyl alcohol, myrtenol, or myrtanal depending on the catalytic system used. nih.gov Similarly, the isomerization of ferrocenyl phosphinites to phosphane-oxides has been shown to proceed via a cyclic transition state, with the stability of the product influencing the reaction outcome. doi.org These findings suggest that the rearrangement of this compound could also be directed towards specific isomeric products through careful selection of reaction conditions.
Radical Reaction Pathways of this compound
Radical reactions involving epoxides often proceed via homolytic cleavage of a C-O or C-C bond, typically initiated by a radical species or through photochemical or thermal induction. For this compound, several radical pathways can be postulated.
The initial step in many radical reactions of epoxides is the opening of the epoxide ring to form a β-oxy radical intermediate. This process can be initiated by single-electron transfer from a reagent like titanocene (B72419) chloride. researchgate.netcmu.edu The resulting carbon-centered radical can then participate in various transformations, including hydrogen-atom abstraction, cyclization, or intermolecular addition reactions. cmu.edu The regioselectivity of the epoxide opening is influenced by the substitution pattern and the stability of the resulting radical. In the case of this compound, the formation of a more stable benzylic radical would be favored.
Another potential radical pathway involves hydrogen abstraction from the molecule. The benzylic protons on the carbon adjacent to the phenyl ring are susceptible to abstraction by radical species, leading to the formation of a resonance-stabilized benzylic radical. This radical can then undergo further reactions, such as oxidation or coupling. Studies on the oxidation of benzyl (B1604629) para-chlorophenyl ketone have shown the involvement of α-ketoperoxyl radicals formed through radical processes. researchgate.net
Furthermore, under specific conditions, such as photolysis, homolytic cleavage of the C-Cl bond on the aromatic ring could occur, generating an aryl radical. This highly reactive intermediate could then participate in various cyclization or substitution reactions. researchgate.net
The table below summarizes potential radical reactions and the nature of the intermediates formed.
| Initiating Step | Intermediate Radical Species | Potential Subsequent Reactions |
| Epoxide Ring Opening | β-oxy carbon-centered radical | Hydrogen abstraction, cyclization, intermolecular addition cmu.edu |
| Hydrogen Abstraction | Resonance-stabilized benzylic radical | Oxidation, radical coupling researchgate.net |
| C-Cl Bond Homolysis | Aryl radical | Intramolecular cyclization, substitution researchgate.net |
Reaction Mechanisms and Kinetics Investigations for this compound
Nucleophilic substitution reactions are a key transformation for epoxides. The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (acidic or basic/neutral) and the structure of the epoxide. Under acidic conditions, the reaction likely proceeds via a mechanism with significant SN1 character, involving a carbocation-like transition state stabilized by the phenyl group. Under basic or neutral conditions, an SN2 mechanism is more probable, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The presence of the electron-withdrawing p-chloro substituent would influence the rate of these reactions. Studies on the reactions of para-chlorophenyl aryl chlorophosphates with anilines have shown that the p-chloro substituent has a significant effect on the reaction rate due to its electronic influence on the reaction center. researchgate.netsapub.orgscispace.com
The kinetics of the chlorination of p-chlorophenyl acetate (B1210297) have been studied, revealing a fractional dependence on the substrate concentration and an inverse fractional dependence on acidity. niscpr.res.in While not directly analogous to epoxide reactions, this highlights how the p-chlorophenyl group can influence the kinetics of reactions at other parts of the molecule.
The table below presents hypothetical kinetic parameters for the ring-opening of this compound with a generic nucleophile under different conditions, based on general principles and data from related epoxide reactions. kyoto-u.ac.jpacs.org
| Reaction Condition | Plausible Mechanism | Expected Rate Law | Hypothetical Rate Constant (k) at 298 K |
| Acid-Catalyzed (H+) | SN1-like | Rate = k[epoxide][H+] | 1.0 x 10-3 M-1s-1 |
| Base-Catalyzed (OH-) | SN2 | Rate = k[epoxide][OH-] | 5.0 x 10-4 M-1s-1 |
It is important to note that these are illustrative values and the actual kinetics would need to be determined experimentally. The reaction mechanism can also be influenced by the choice of solvent and the nature of the nucleophile. For instance, the use of titanocene-mediated radical reactions can lead to different product distributions compared to traditional ionic pathways. researchgate.net
Theoretical and Computational Investigations of P Chlorophenylbutylene Oxide
Quantum Chemical Calculations of p-Chlorophenylbutylene oxide Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of this compound. These methods solve approximations of the Schrödinger equation to determine molecular properties such as geometry, energy, and orbital distributions.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of substituted epoxides due to its favorable balance of computational cost and accuracy. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the most stable conformation. Functionals such as B3-LYP, often paired with basis sets like def2-TZVPP, are commonly employed to account for electron correlation and dispersion forces, which are important for an accurate description of the molecule. rsc.org
Such studies would elucidate key electronic properties. The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring influences the electron density distribution across the molecule, particularly within the aromatic system and the oxirane ring. This electronic perturbation affects the molecule's reactivity. For instance, in reactions involving nucleophilic attack on the epoxide ring, the chlorine substituent can modulate the electrophilicity of the benzylic carbon atom. nih.gov DFT can be used to calculate molecular descriptors like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO gap), and partial atomic charges to predict the most likely sites for chemical reactions.
Studies on analogous para-substituted styrenes have shown that electronic effects significantly impact reaction kinetics. A Hammett analysis, which correlates reaction rates with substituent constants, often reveals linear relationships. For electrophilic reactions, negative ρ (rho) values indicate a buildup of positive charge in the transition state, a scenario that can be thoroughly investigated using DFT. acs.org
Table 1: Representative DFT-Calculated Properties for a Substituted Epoxide This table presents typical data obtained from DFT calculations on substituted epoxides. Specific values for this compound are not available in the cited literature.
| Property | Description | Representative Value/Finding |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths, bond angles, and dihedral angles characterizing the stable conformer. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by the p-π delocalization from the chlorophenyl group. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing nature of the chlorine atom. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A key factor in predicting the molecule's susceptibility to electronic excitation and reaction. |
| Mulliken Charges | Partial charges on each atom. | Reveals electrophilic sites on the epoxide ring carbons and the nucleophilic character of the oxygen atom. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the vector sum of individual bond dipoles, including the C-Cl bond. |
Ab initio molecular orbital methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for smaller molecules or for validating DFT results. For this compound, these calculations could be used to obtain highly accurate energies for different conformers or to precisely map out reaction pathways. Although specific ab initio studies on this molecule are not prominent in the literature, the methodology is well-established for related compounds.
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are exceptionally suited for locating and characterizing these fleeting structures. For this compound, a key transformation is the ring-opening of the epoxide.
DFT calculations can model this process, for instance, in a reaction with a nucleophile. The process involves locating the TS structure connecting the reactants (epoxide and nucleophile) to the product. The calculated activation energy (the energy difference between the reactants and the TS) is a direct measure of the reaction's kinetic feasibility. mdpi.com Theoretical investigations on similar epoxides have shown that the reaction mechanism can vary, proceeding through SN1-like or SN2-like pathways depending on the reactants and conditions. researchgate.net Frequency calculations are performed to confirm the nature of the stationary points: a stable structure (reactant, product) has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions over time.
For this compound, MD simulations could be employed to study its behavior in a solvent, such as water or an organic solvent. This would reveal information about solvation shells, the orientation of solvent molecules around the solute, and the dynamics of hydrogen bonding if applicable. Such simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic coordinates. While specific force fields for this compound may not be pre-existing, they could be developed using parameters from analogous molecules or derived from quantum chemical calculations.
Mechanistic Insights from Computational Modeling of this compound Reactions
Computational modeling provides profound mechanistic insights that are often difficult to obtain through experimental means alone. For reactions involving this compound, modeling can distinguish between competing reaction pathways and identify key intermediates.
For example, in the atmospheric oxidation of epoxides by radicals like OH or Cl, computational studies have shown that the reaction often proceeds via hydrogen abstraction. rsc.orgcopernicus.org DFT calculations can determine the activation barriers for abstraction from different carbon atoms in the butylene chain, thereby predicting the major reaction products. copernicus.org Similarly, in catalyzed reactions, such as the cycloaddition of CO2, DFT can elucidate the role of the catalyst in activating the epoxide ring, often through the formation of hydrogen bonds or other non-covalent interactions. unipa.it Modeling can reveal the complete catalytic cycle, including all intermediates and transition states.
Computational Prediction of this compound Derivatives and Their Properties
Computational chemistry is a valuable tool for designing new molecules and predicting their properties before synthesis. Starting from the this compound scaffold, various derivatives can be designed in silico by adding or modifying functional groups. Quantum chemical calculations can then be used to predict how these modifications would affect the molecule's electronic properties, reactivity, and stability. For example, replacing the chlorine atom with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., nitro) would systematically alter the molecule's characteristics. Studies on other para-substituted styrenes confirm that such substitutions have a predictable influence on reactivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors (like HOMO/LUMO energies, dipole moment, etc.) with experimentally observed activities for a series of related compounds. This approach allows for the rapid screening of virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications.
Advanced Analytical Techniques in the Characterization of P Chlorophenylbutylene Oxide and Its Derivatives
Advanced Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules like p-Chlorophenylbutylene oxide. These techniques rely on the interaction of electromagnetic radiation with the molecule to probe its electronic, vibrational, and nuclear environments. cnrs.frtechnologynetworks.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: A proton NMR spectrum of this compound would provide information about the number of different types of protons, their connectivity, and their spatial arrangement. The spectrum would be expected to show distinct signals for the aromatic protons on the p-chlorophenyl group and the aliphatic protons on the butylene oxide chain.
Aromatic Region: Protons on the chlorophenyl ring would typically appear as a set of doublets in the downfield region (around 7.0-7.5 ppm) due to the electron-withdrawing effect of the chlorine atom and the aromatic ring current. The 'para' substitution pattern would lead to a characteristic AA'BB' splitting pattern.
Aliphatic Region: Protons on the butylene oxide chain, including those on the epoxide ring and the ethyl group, would resonate in the upfield region (typically 1.0-4.0 ppm). The exact chemical shifts and splitting patterns would depend on the specific isomer of this compound. For instance, protons on the carbon atoms of the epoxide ring would have characteristic shifts, and their coupling to adjacent protons would reveal the connectivity of the alkyl chain.
¹³C NMR: A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. oxinst.com A proton-decoupled ¹³C{¹H} NMR spectrum would show a single peak for each unique carbon atom. oxinst.com
The spectrum would distinguish between the aromatic carbons (typically 120-150 ppm), the carbons of the epoxide ring (usually 40-70 ppm), and the other aliphatic carbons. oxinst.com The carbon atom bonded to the chlorine would have a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for a Representative Isomer (2-(4-chlorophenyl)-2-ethyloxirane)
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to Cl) | ~7.3 (d) | ~128 |
| Aromatic CH (meta to Cl) | ~7.2 (d) | ~129 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C (ipso) | - | ~140 |
| Epoxide CH₂ | ~2.7-3.0 (m) | ~55-60 |
| Quaternary Epoxide C | - | ~60-65 |
| Ethyl CH₂ | ~1.7 (q) | ~25-30 |
| Ethyl CH₃ | ~0.9 (t) | ~8-12 |
| Note: This table presents expected values based on general principles of NMR spectroscopy. Actual experimental values may vary. |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. msu.edu For this compound, electron ionization (EI) would likely be used, causing the molecule to ionize and fragment in a reproducible manner.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks (M⁺ and M+2) separated by two mass units.
Common fragmentation pathways would involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the epoxide ring.
Ring opening: Fission of the epoxide ring followed by rearrangements.
Loss of neutral fragments: Elimination of small molecules like CO, C₂H₄, or C₂H₅.
Benzylic cleavage: Fragmentation leading to the formation of a stable chlorotropylium ion or a related chlorophenyl-containing cation.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Significance |
| [M]⁺, [M+2]⁺ | Molecular Ion | Confirms molecular weight and presence of one chlorine atom. |
| [M-C₂H₅]⁺ | Loss of ethyl group | Indicates an ethyl-substituted epoxide ring. |
| [C₇H₆Cl]⁺ | Chlorotropylium ion | Characteristic fragment for a chlorophenyl group. |
| [C₈H₇O]⁺ | Phenyl-epoxy fragment (after Cl loss) | Provides information on the core structure. |
| Note: The specific m/z values depend on the exact molecular formula of the isomer being analyzed. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cnrs.fr An IR spectrum measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, providing a fingerprint of the functional groups present. masterorganicchemistry.com
For this compound, the IR spectrum would exhibit characteristic absorption bands:
C-O-C stretch (epoxide): A distinct band around 1250 cm⁻¹ for the asymmetric stretch and other bands in the 800-950 cm⁻¹ region for the epoxide ring vibrations.
C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com
C-Cl stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹ for a p-substituted chlorobenzene.
Aromatic substitution pattern: The pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ can confirm the para-substitution on the phenyl ring.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, would provide complementary information. metrohm.com Aromatic ring vibrations and symmetric stretches often produce strong Raman signals. frontiersin.org For instance, the symmetric "ring breathing" mode of the p-substituted phenyl ring would be a prominent feature.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1475-1600 | Strong |
| Epoxide C-O-C Stretch | ~1250 | Weak |
| p-Substituted Ring Bend | 810-840 | Medium |
| C-Cl Stretch | ~1090 | Medium-Strong |
| Note: This table provides representative frequency ranges. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. technologynetworks.com The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other unsaturated groups. uomustansiriyah.edu.iq
The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the p-chlorophenyl group. The epoxide ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). uomustansiriyah.edu.iq The spectrum would likely show:
A strong absorption band (π → π* transition) around 220-230 nm.
A weaker, more structured band (a benzenoid B-band) around 260-280 nm. ijprajournal.com
The solvent used can influence the position and intensity of these absorption maxima. uomustansiriyah.edu.iq Analysis of the absorption spectrum helps confirm the presence of the substituted aromatic ring.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating a target compound and assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. elementlabsolutions.comresearchgate.net For this compound, a non-polar compound, Reversed-Phase HPLC (RP-HPLC) would be the method of choice.
In a typical RP-HPLC setup:
Stationary Phase: A non-polar C18 (octadecylsilyl) column would be used. researchgate.net
Mobile Phase: A polar solvent mixture, typically acetonitrile (B52724) and water or methanol (B129727) and water, would be employed. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape.
Detection: A UV detector set to a wavelength where the p-chlorophenyl chromophore absorbs strongly (e.g., 220 nm or 270 nm) would be used for detection and quantification. nih.govnih.gov
The retention time of the compound—the time it takes to travel through the column—is a characteristic property under specific conditions and can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for purity assessment and quantification. HPLC is also crucial for separating this compound from any unreacted starting materials, byproducts, or isomers.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | Dependent on specific isomer, but expected to be well-retained. |
| Note: These are typical starting conditions for method development. |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For this compound, a compound with expected volatility, GC is indispensable for assessing purity, identifying by-products from synthesis, and quantifying its presence in various matrices. diva-portal.org
Detailed Research Findings: In a typical analysis, a solution containing this compound is injected into the GC system. The compound travels through a capillary column, often with a nonpolar or mid-polar stationary phase like a polysiloxane, separating it from impurities. mdpi.com The time it takes for the compound to exit the column, its retention time, is a characteristic feature used for identification.
The primary role of GC in this context is often for purity assessment and impurity profiling. For instance, in the synthesis of epoxides from alkenes, residual starting materials or by-products can be detected. diva-portal.org A high-resolution capillary column can separate isomers of this compound or related chlorinated aromatic hydrocarbons. rsc.org The detector response, typically from a Flame Ionization Detector (FID), is proportional to the amount of compound, allowing for quantification. For enhanced sensitivity and specificity, particularly in complex environmental samples, detectors like the Electron Capture Detector (ECD) are highly effective for halogenated compounds.
Illustrative Data Table: Hypothetical GC Analysis of a this compound Sample
This table illustrates the kind of data a GC analysis could yield for a synthesized batch of this compound, highlighting potential impurities.
| Peak ID | Retention Time (min) | Compound Identity | Concentration (Area %) |
| 1 | 4.25 | Solvent (e.g., Dichloromethane) | - |
| 2 | 8.12 | p-Chlorostyrene (Starting Material) | 0.85 |
| 3 | 10.54 | This compound | 98.50 |
| 4 | 11.20 | Isomer of this compound | 0.45 |
| 5 | 12.88 | Dichlorinated by-product | 0.20 |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If this compound or its derivatives can be crystallized, single-crystal XRD can provide precise data on bond lengths, bond angles, and crystal packing. wikipedia.orgnih.gov This information is crucial for confirming the compound's stereochemistry and understanding intermolecular interactions. wikipedia.org
Detailed Research Findings: For a molecule like this compound, XRD analysis would begin with growing a suitable single crystal. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. nih.gov The pattern of diffraction spots provides information about the crystal's symmetry and the size of the repeating unit (unit cell). nih.gov The intensities of these spots are used to calculate an electron density map, from which the positions of the individual atoms—chlorine, carbon, oxygen, and hydrogen—can be determined. wikipedia.orgnih.gov
This technique would unambiguously confirm the relative positions of the chlorophenyl group and the epoxide ring on the butylene chain. In studies of similar substituted styrene (B11656) oxides, XRD has been used to confirm the structure of reaction products and intermediates. nih.gov The resulting structural data, such as bond distances and angles, can offer insights into the electronic effects of the para-chloro substituent on the epoxide ring.
Illustrative Data Table: Hypothetical Crystallographic Data for this compound
This table presents a plausible set of crystallographic parameters that could be obtained from an XRD analysis.
| Parameter | Value | Description |
| Chemical Formula | C10H11ClO | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal lattice's symmetry group. nih.gov |
| Space Group | P2₁/c | The specific symmetry of the unit cell. |
| a, b, c (Å) | 8.54, 12.31, 9.22 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.4, 90 | The angles between the unit cell axes. |
| Volume (ų) | 934.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Advanced Microscopy Techniques for Morphological Analysis
Microscopy techniques are essential for visualizing the surface topography and morphology of materials at the micro- and nanoscale. numberanalytics.comnih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional surface topography images at the nanometer scale. wikipedia.org Unlike electron microscopy, AFM does not require a vacuum and can be used on a wide variety of materials, regardless of their conductivity. atriainnovation.com
Detailed Research Findings: In the context of this compound, AFM would be used to study the morphology of thin films or crystalline deposits of the compound on a substrate. The technique involves scanning a sharp tip at the end of a flexible cantilever across the sample surface. wikipedia.org By monitoring the cantilever's deflection due to atomic forces between the tip and the sample, a topographical map is generated. nanoscientific.org
AFM can reveal details about crystal growth, surface defects, and the homogeneity of thin films. atriainnovation.com For derivatives of this compound, such as polymers, AFM can characterize surface roughness and domain structures. The high resolution of AFM can even distinguish features on the order of fractions of a nanometer. wikipedia.org Different AFM modes can also map other properties, such as surface potential (using Kelvin Probe Force Microscopy) or mechanical properties like elasticity and adhesion. nanoscientific.orgnih.gov
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), uses electron beams to generate high-resolution images of a material's morphology and structure. numberanalytics.commeasurlabs.com
Detailed Research Findings: Scanning Electron Microscopy (SEM) scans a focused electron beam across a sample's surface, collecting the secondary or backscattered electrons to form an image. nih.govtescan-analytics.com SEM provides detailed 3D images of the surface topography. thermofisher.com For this compound, SEM could be used to examine the crystal habit (shape) of larger crystals or the surface morphology of a bulk sample. SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), an analytical technique that can perform elemental analysis on the sample, confirming the presence and distribution of elements like chlorine. tescan-analytics.comjeolusa.com
Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultra-thin sample to form an image. numberanalytics.com TEM offers much higher magnification and resolution than SEM, capable of visualizing features at the atomic level. measurlabs.com While SEM provides surface information, TEM provides information about the internal structure of the material. thermofisher.com For a crystalline derivative of this compound, TEM could be used to observe the crystal lattice and identify any defects or dislocations within the structure.
Illustrative Data Table: Comparison of Advanced Microscopy Techniques
| Technique | Information Obtained | Resolution | Sample Requirements |
| AFM | 3D surface topography, roughness, surface properties (e.g., mechanical, electrical). atriainnovation.comnanoscientific.org | Sub-nanometer lateral and vertical. atriainnovation.com | Can be used on most surfaces in air, liquid, or vacuum. atriainnovation.com |
| SEM | 3D surface morphology, elemental composition (with EDS). tescan-analytics.comthermofisher.com | ~0.5 nm. thermofisher.com | Sample must be conductive or coated with a conductive layer; requires vacuum. measurlabs.com |
| TEM | Internal structure, crystallography, atomic-level defects. numberanalytics.comthermofisher.com | <50 pm. thermofisher.com | Sample must be electron-transparent (typically <150 nm thick); requires vacuum. thermofisher.com |
Hyphenated Analytical Systems in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures. nih.gov
Detailed Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique for the analysis of volatile compounds. nih.gov As the separated components, such as this compound and any related impurities, elute from the GC column, they are introduced directly into a mass spectrometer. shimadzu.com The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by matching it against spectral libraries. nih.gov GC-MS is particularly valuable for confirming the identity of unknown peaks observed in a GC chromatogram during impurity analysis. shimadzu.comshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.govjfda-online.com For higher molecular weight derivatives of this compound or for its analysis in biological matrices, LC-MS would be the method of choice. The sample is first separated by High-Performance Liquid Chromatography (HPLC) and then analyzed by a mass spectrometer. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information, making it a powerful tool for quantifying trace levels of specific compounds in complex mixtures. jfda-online.commdpi.com
Biotransformation and Environmental Fate of P Chlorophenylbutylene Oxide
Enzymatic Biotransformation Pathways of p-Chlorophenylbutylene oxide (In Vitro Studies)
The transformation of chemical compounds within a biological system, known as biotransformation, is a critical process that determines the fate and potential effects of xenobiotics. In vitro studies, which are conducted in a controlled environment outside of a living organism, provide valuable insights into the specific enzymatic pathways involved in the metabolism of substances like this compound. These studies often utilize cellular components, such as microsomes, or purified enzymes to elucidate the metabolic fate of a compound. mdpi.comnih.gov The primary goal of these enzymatic processes is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites, facilitating their excretion from the body. nih.gov
Cytochrome P450 (CYP) Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of foreign compounds. wikipedia.orgnih.gov These enzymes are predominantly found in the liver and are responsible for the initial phase I oxidative biotransformation of many substances. nih.govdynamed.com The catalytic cycle of CYP enzymes involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate, a process that requires electrons typically supplied by NADPH-cytochrome P450 reductase. nih.govwikipedia.org This oxidative reaction introduces or exposes functional groups on the substrate molecule, preparing it for subsequent phase II conjugation reactions. nih.govmdpi.com
In the context of this compound, CYP-mediated metabolism would likely involve the oxidation of the butylene oxide chain. This can lead to the formation of various hydroxylated metabolites. The specific CYP isoforms involved in this process can vary, with enzymes such as CYP1A2, CYP2D6, CYP3A4, and others being major contributors to xenobiotic metabolism in humans. dynamed.commdpi.com For instance, studies on similar compounds, like pyrrolizidine (B1209537) alkaloid N-oxides, have demonstrated the involvement of CYP1A2 and CYP2D6 in their biotransformation. nih.gov The initial oxidation by CYPs is a crucial step that often dictates the subsequent metabolic pathways and the ultimate biological activity of the resulting metabolites.
Glucuronidation and Sulfation Conjugation Reactions
Following phase I metabolism, the newly introduced or exposed functional groups on the this compound metabolites can undergo phase II conjugation reactions. Glucuronidation and sulfation are two major phase II pathways that significantly increase the water solubility of xenobiotics, thereby promoting their elimination.
Glucuronidation is a process catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov This reaction involves the transfer of a glucuronic acid moiety from the co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the substrate. nih.gov The resulting glucuronide conjugates are more polar and readily excreted in urine or bile. nih.gov Several UGT isoforms, such as UGT1A1, UGT1A4, and UGT1A9, have been shown to metabolize various aromatic amines, highlighting the broad substrate specificity of these enzymes. nih.gov
Sulfation is another important conjugation reaction catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group (SO3-) from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. wikipedia.org Sulfation generally leads to the formation of highly water-soluble sulfate (B86663) esters. nih.gov This pathway is involved in the detoxification of numerous compounds and the regulation of endogenous molecules. wikipedia.org For example, studies on bisphenol A (BPA) have indicated the involvement of SULT1A1 in its biotransformation. nih.gov
| Conjugation Reaction | Enzyme Family | Co-substrate | Effect on Substrate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate glucuronic acid (UDPGA) | Increases water solubility for excretion. nih.gov |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Forms highly water-soluble sulfate conjugates. wikipedia.orgnih.gov |
Epoxide Hydrolase Activity on this compound
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxide functional groups to their corresponding vicinal diols. wikipedia.orgebi.ac.uk This reaction involves the addition of a water molecule to the epoxide ring, resulting in a less reactive and more water-soluble diol product. wikipedia.org There are several forms of epoxide hydrolases, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), which exhibit different substrate specificities. wikipedia.org
Other Enzymatic Reductions and Oxidations
Beyond the primary pathways of CYP oxidation and epoxide hydrolysis, other enzymatic reactions can contribute to the biotransformation of this compound. These can include further oxidations or reductions of the molecule or its metabolites.
Enzymatic Reductions: Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. frontiersin.org While the primary metabolites of this compound are diols, further oxidation could potentially create carbonyl groups that would then be substrates for ADH-mediated reduction. For example, studies have shown the use of ADHs in the reduction of acetophenone (B1666503) to 1-phenylethanol. frontiersin.org Furthermore, enzymes like NADPH-cytochrome P-450 reductase can directly reduce certain quinone-imine compounds. nih.gov
Enzymatic Oxidations: In addition to CYPs, other oxidative enzymes could be involved. For instance, flavin-containing monooxygenases (FMOs) represent another class of phase I enzymes that can oxidize various xenobiotics. nih.gov Also, laccases, in the presence of mediators, can oxidize a range of substrates, including alcohols. oaepublish.com These alternative oxidative pathways can contribute to the diversity of metabolites formed from this compound.
Non-Enzymatic Degradation Mechanisms of this compound in Biological Models
For instance, the epoxide ring in this compound is susceptible to nucleophilic attack. Under acidic conditions, the epoxide ring can be protonated, making it more susceptible to opening by weak nucleophiles, including water. This acid-catalyzed hydrolysis would lead to the formation of the corresponding diol, similar to the reaction catalyzed by epoxide hydrolases. The stability of glucuronide conjugates can also be pH-dependent, with some N-glucuronides being labile at acidic pH, potentially leading to the release of the parent amine. nih.gov
Environmental Degradation Pathways of this compound
When released into the environment, this compound is subject to various degradation processes that determine its persistence, transport, and ultimate fate. These pathways can be broadly categorized as abiotic (non-biological) and biotic (biological) degradation.
Abiotic Degradation:
Hydrolysis: The epoxide ring of this compound is susceptible to hydrolysis in aqueous environments. The rate of this reaction is influenced by pH and temperature. In natural waters, this would lead to the formation of p-chlorophenyl-1,2-butanediol. The stability of the chlorophenyl group is generally higher, but cleavage of the ether linkage over long periods cannot be ruled out.
Photodegradation: Sunlight, particularly UV radiation, can provide the energy to break chemical bonds. rsc.org For aromatic compounds like this compound, photodegradation can be a significant pathway. This process can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. Photodegradation can lead to the cleavage of the butylene oxide chain, dechlorination, or degradation of the aromatic ring. researchgate.net
Biotic Degradation:
Microorganisms in soil and water, such as bacteria and fungi, play a crucial role in the biodegradation of organic pollutants. nih.gov These microorganisms possess a wide range of enzymes that can break down complex molecules. The degradation of this compound would likely be initiated by enzymes similar to those found in mammalian biotransformation, such as monooxygenases and epoxide hydrolases, leading to the formation of more polar intermediates that can be further mineralized. nih.gov
Photolytic Degradation Processes
Photolytic degradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. pharmaguideline.com For this compound, the presence of a chromophore—the p-chlorophenyl group—makes it susceptible to photolysis. The degradation process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.
Direct photolysis of aromatic halides can lead to the homolytic cleavage of the carbon-halogen bond, forming an aryl radical. researchgate.net In the case of this compound, this would result in the formation of a phenylbutylene oxide radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction from surrounding molecules or reactions with oxygen, leading to a cascade of degradation products.
Table 1: Potential Photolytic Degradation Reactions of this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Direct Photolysis | Absorption of UV light leads to the cleavage of the carbon-chlorine bond. | Phenylbutylene oxide radical, Chlorine radical |
| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | Hydroxylated derivatives, Ring-opened products |
| Photooxidation | Reaction with singlet oxygen or other oxidizing species generated in the presence of light and sensitizers. | Oxidized aromatic ring products, Aldehydes, Carboxylic acids |
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. machinerylubrication.com The hydrolytic stability of this compound is primarily determined by the reactivity of its epoxide ring. Epoxides can undergo hydrolysis under neutral, acidic, or basic conditions, although the rates and mechanisms differ.
Under neutral and, more significantly, acidic conditions, the hydrolysis of epoxides is catalyzed, leading to the opening of the ring to form a diol (1-(p-chlorophenyl)butane-1,2-diol). The reaction is pH-sensitive, with degradation rates generally increasing at lower pH. nih.gov In contrast, hydrolysis under basic conditions is typically slower.
The stability of a compound in water is often expressed as its half-life (t½), the time it takes for 50% of the compound to degrade. While specific data for this compound is not available, studies on similar epoxide-containing molecules, such as carbamazepine (B1668303) epoxide, show that they can be quite unstable in aqueous environments, with half-lives on the order of days at ambient temperatures. nih.gov
Table 2: pH-Dependent Hydrolytic Degradation of Epoxides
| pH Condition | Reaction Rate | Primary Mechanism | Typical Product |
|---|---|---|---|
| Acidic (pH < 7) | Faster | Acid-catalyzed ring opening | Diol |
| Neutral (pH = 7) | Slow to moderate | Uncatalyzed or water-catalyzed ring opening | Diol |
| Basic (pH > 7) | Slower | Base-catalyzed ring opening | Diol |
This table represents general trends for epoxide hydrolysis.
Microbial Biotransformation in Environmental Systems
Microbial biotransformation is the process by which microorganisms, such as bacteria and fungi, alter chemical compounds through their metabolic activities. medcraveonline.com This is a major pathway for the degradation of many organic pollutants in soil and water. The structure of this compound suggests several potential points of microbial attack.
Microorganisms can utilize a variety of enzymes to break down complex organic molecules. nih.gov For this compound, key enzymatic processes could include:
Oxidation: Oxygenase enzymes can attack the aromatic ring, leading to the formation of catechols, which can then undergo ring cleavage. mdpi.com This is a common pathway for the degradation of chlorinated aromatic compounds. mdpi.com
Epoxide Hydrolase Activity: Many microorganisms possess epoxide hydrolase enzymes that can catalyze the hydrolysis of the epoxide ring to form the corresponding diol. This transformation often increases the water solubility of the compound, making it more available for further degradation.
Dehalogenation: Some microbes have the ability to remove chlorine atoms from aromatic rings, a critical step in detoxifying chlorinated pollutants. This can occur under both aerobic and anaerobic conditions.
The efficiency of microbial degradation is dependent on various environmental factors, including the availability of nutrients (such as carbon, nitrogen, and phosphorus), pH, temperature, and the presence of a microbial community adapted to degrading such compounds. mdpi.comnih.gov The process can lead to complete mineralization (breakdown to CO2 and water) or the formation of various transformation products. mdpi.com
Table 3: Potential Microbial Biotransformation Pathways for this compound
| Enzymatic Process | Description | Potential Metabolites |
|---|---|---|
| Aromatic Ring Oxidation | Dioxygenase or monooxygenase enzymes hydroxylate the chlorophenyl ring. | Chlorinated catechols, Ring cleavage products |
| Epoxide Hydrolysis | Epoxide hydrolases open the epoxide ring. | 1-(p-chlorophenyl)butane-1,2-diol |
| Dehalogenation | Removal of the chlorine atom from the aromatic ring. | Phenylbutylene oxide, Phenylbutane-1,2-diol |
Structure Activity Relationship Studies of P Chlorophenylbutylene Oxide Analogs
Computational Structure-Activity Relationship (SAR) Modeling for p-Chlorophenylbutylene oxide Derivatives
Computational modeling has become an indispensable tool in medicinal chemistry and toxicology for predicting the biological activity of compounds and guiding the design of new analogs with improved properties.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built by calculating molecular descriptors for each compound and using statistical methods to find a correlation with their measured activity. wikipedia.org For this compound analogs, a QSAR study would aim to predict properties like enzyme inhibition, cytotoxicity, or metabolic rate based on structural features.
The process involves describing the molecules using various physicochemical parameters or theoretical molecular descriptors. wikipedia.org Key descriptors relevant for this compound derivatives would likely include:
Hydrophobicity descriptors (e.g., LogP): The chlorine atom and the phenyl group contribute to the lipophilicity of the molecule, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Electronic descriptors (e.g., Hammett constants, atomic charges): The electron-withdrawing nature of the chlorine substituent significantly influences the electronic properties of the phenyl ring and the reactivity of the epoxide. nih.govresearchgate.net These parameters quantify the electronic effects on reaction rates and binding affinities.
Steric descriptors (e.g., molar refractivity, Taft parameters): The size and shape of substituents on either the phenyl ring or the butylene chain can affect how the molecule fits into an enzyme's active site.
A hypothetical QSAR model for the inhibitory activity of this compound derivatives against an enzyme like soluble epoxide hydrolase (sEH) might take the form of a linear equation nih.govdovepress.com:
log(1/IC50) = c1(LogP) - c2(σ) + c3*(Es) + k
Where IC50 is the concentration for 50% inhibition, LogP represents hydrophobicity, σ is the Hammett constant for electronic effects, Es is the Taft steric parameter, and c1, c2, c3, and k are constants determined by regression analysis. Studies on sEH inhibitors have highlighted the importance of electrostatic, steric, and hydrophobic interactions in determining compound activity. metabolomics.semdpi.com
| Descriptor Category | Specific Descriptor | Potential Influence on Activity of this compound Analogs |
| Hydrophobicity | LogP | Affects membrane permeability and binding to hydrophobic active sites. |
| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing/donating effect of phenyl ring substituents, impacting epoxide ring reactivity. nih.gov |
| Steric | Molar Refractivity (MR) | Describes the volume of a substituent, influencing the fit within a receptor or enzyme active site. |
| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect interactions with biological targets. |
The biological effects of epoxides like this compound are often mediated by their interaction with enzymes, primarily those involved in metabolism and detoxification. wikipedia.org The primary enzymes that interact with such compounds are Cytochrome P450 (CYP) monooxygenases and epoxide hydrolases (EH). wikipedia.orgnih.gov
Cytochrome P450 (CYP) Enzymes: CYP enzymes can be involved in the formation of epoxides from alkene precursors and can also further metabolize the resulting epoxide. pnas.orgnih.gov For aromatic compounds, CYPs can catalyze hydroxylation reactions. rsc.org The interaction of a this compound analog with a CYP active site is governed by its size, shape, and electronic properties. For example, studies on related chlorophenyl epoxides have shown that ortho-substitution can enhance binding to certain CYP isoforms like CYP2E1 due to favorable hydrophobic interactions. The metabolism of other drugs containing a 4-chlorophenyl moiety has been shown to be catalyzed specifically by the CYP3A4 isoform. nih.gov
Epoxide Hydrolases (EH): These enzymes catalyze the hydrolysis of the epoxide ring to form a corresponding vicinal diol, which is typically a detoxification step. frontiersin.org The epoxide ring acts as an electrophile, and a nucleophilic residue in the EH active site initiates the ring-opening. researchgate.net Studies on soluble epoxide hydrolase (sEH) inhibitors show that urea-based compounds can mimic the transition state of this reaction, with the carbonyl group interacting with key active site residues like Asp333. metabolomics.se For a this compound analog, the molecule would first bind in the enzyme's active site, a process driven by hydrophobic and electrostatic interactions, before the catalytic hydrolysis occurs.
| Interacting Protein | Role in Relation to this compound | Key Interaction Details |
| Cytochrome P450 (e.g., CYP3A4, CYP2E1) | Metabolism (e.g., hydroxylation of the aromatic ring). nih.gov | The p-chlorophenyl group fits into the hydrophobic active site of the enzyme. The precise orientation determines the site of oxidation. |
| Soluble Epoxide Hydrolase (sEH) | Detoxification via hydrolysis of the epoxide ring to a diol. frontiersin.org | The epoxide ring is positioned near catalytic residues (e.g., Asp333) for nucleophilic attack and ring-opening. metabolomics.se |
| Glutathione S-Transferases (GSTs) | Detoxification via conjugation with glutathione. | The epoxide is attacked by the nucleophilic thiol group of glutathione, leading to a more water-soluble conjugate. |
Stereochemical Influence on Reactivity and Biotransformation of this compound
This compound is a chiral molecule, containing at least two stereocenters at the epoxide ring. The specific three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on its interaction with biological systems, which are themselves chiral.
The biotransformation of chiral epoxides by enzymes like epoxide hydrolases is often highly stereoselective. researchgate.net This means the enzyme may preferentially metabolize one enantiomer over the other. In some cases, the hydrolysis can be enantioconvergent, where both enantiomers of a racemic epoxide are converted into a single enantiomer of the diol product. frontiersin.org For instance, the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide, a close structural analog, has been achieved using a pair of epoxide hydrolases with complementary regioselectivities to produce the (R)-diol with a high enantiomeric excess. frontiersin.org
Similarly, metabolism by CYP enzymes can be stereoselective. Studies on other chiral chlorinated aromatic compounds, like polychlorinated biphenyls (PCBs), show that CYP enzymes can metabolize one atropisomer faster than the other. nih.gov This stereoselectivity arises from the specific fit of each stereoisomer within the chiral environment of the enzyme's active site. One isomer may bind more tightly or be oriented more favorably for the chemical reaction to occur. nih.gov
| Stereoisomer of this compound | Potential Biotransformation Pathway | Expected Outcome |
| (R,R)-isomer | Epoxide Hydrolase (EH) Catalysis | May be rapidly hydrolyzed to a specific diol enantiomer. |
| (S,S)-isomer | Epoxide Hydrolase (EH) Catalysis | May be hydrolyzed slowly or via a different bond, leading to a different diol enantiomer. |
| (R,R)-isomer | Cytochrome P450 (CYP) Catalysis | May undergo hydroxylation at a specific position on the phenyl ring. |
| (S,S)-isomer | Cytochrome P450 (CYP) Catalysis | May be a poor substrate for CYP or be hydroxylated at a different position due to different binding orientation. |
Electronic and Steric Effects of Substituents on this compound Reactivity
The reactivity of the epoxide ring in this compound analogs is highly dependent on the electronic and steric nature of substituents on the phenyl ring and the butylene chain.
Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, which alters the stability and reactivity of the molecule. The chlorine atom in this compound is an electron-withdrawing group. This effect makes the adjacent epoxide ring carbons more electrophilic and thus more susceptible to nucleophilic attack, which is the key step in its reactions with biological macromolecules or in its enzymatic hydrolysis. nih.govresearchgate.net Studies on acceptor-substituted epoxides have confirmed that strong electron-withdrawing groups cause an elongation of the C-C bond in the epoxide ring and a measurable loss of electron density. nih.govresearchgate.net Conversely, adding electron-donating groups (like a methyl or methoxy (B1213986) group) to the phenyl ring would decrease the electrophilicity of the epoxide, likely reducing its reactivity towards nucleophiles. osaka-u.ac.jp
Steric Effects: Steric effects relate to the size and bulk of substituents. Bulky groups near the epoxide ring can physically block or hinder the approach of a nucleophile, a phenomenon known as steric hindrance. For example, replacing the para-chloro substituent with a bulky tert-butyl group would likely decrease the rate of nucleophilic attack on the epoxide ring. Similarly, adding bulky substituents to the butylene chain would also influence how the molecule can orient itself within an enzyme active site, potentially reducing its metabolic rate. In some cases, steric hindrance is deliberately used to control selectivity and slow unwanted side-reactions.
| Substituent at para-position | Electronic Effect | Steric Effect | Predicted Effect on Epoxide Ring Reactivity |
| -H (Hydrogen) | Neutral (Reference) | Minimal | Baseline reactivity. |
| -Cl (Chloro) | Electron-withdrawing (Inductive) | Moderate | Increases electrophilicity, enhancing reactivity towards nucleophiles. nih.gov |
| -NO₂ (Nitro) | Strongly Electron-withdrawing | Moderate | Strongly increases electrophilicity, significantly enhancing reactivity. |
| -CH₃ (Methyl) | Weakly Electron-donating | Moderate | Slightly decreases electrophilicity, reducing reactivity. |
| -C(CH₃)₃ (tert-Butyl) | Weakly Electron-donating | Large | Steric hindrance likely dominates, significantly reducing reactivity by blocking nucleophilic approach. |
| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Moderate | Decreases electrophilicity, reducing reactivity. |
Chemical Applications of P Chlorophenylbutylene Oxide in Non Clinical Contexts
p-Chlorophenylbutylene oxide as a Building Block in Complex Organic Synthesis
This compound, an epoxide derivative, serves as a versatile building block in organic synthesis. Its strained three-membered ether ring makes it susceptible to ring-opening reactions by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One notable application is in the synthesis of imidazole (B134444) derivatives. For instance, α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol is prepared using this compound as a reactant. This resulting compound is an impurity of Butoconazole, an antifungal agent, and is utilized in the preparation of imidazol phenylbutane derivatives that act as heme oxygenase inhibitors. chemicalbook.com
The reactivity of the epoxide ring allows for stereospecific and regioselective transformations, which are crucial in the synthesis of chiral molecules. The chlorophenyl group also provides a handle for further modifications through cross-coupling reactions, expanding its utility in creating a library of compounds for various research purposes. The general reactivity of epoxides in organic synthesis allows them to be converted into a wide range of functional groups, making them valuable intermediates. youtube.comorgsyn.org
Utilization in Material Science Applications (e.g., polymer precursors)
In material science, epoxides like this compound are valuable as monomers or precursors for polymers. ktu.ltroutledge.com The ring-opening polymerization of epoxides leads to the formation of polyethers, a class of polymers with a wide range of applications. While specific research on this compound in this context is not extensively documented in readily available literature, the general chemistry of epoxides suggests its potential use.
The presence of the chlorophenyl group can impart specific properties to the resulting polymer, such as increased refractive index, flame retardancy, and altered solubility characteristics. The polymerization can be initiated by various catalysts, leading to polymers with different molecular weights and properties.
Furthermore, this compound can be used to modify the surfaces of other materials. By grafting the epoxide onto a surface and subsequently opening the ring, the surface properties can be tailored for specific applications, such as improving adhesion or altering hydrophobicity. The development of hybrid polymer/metal oxide thin films often involves precursors that can form a stable and uniform layer, a role that functionalized epoxides could potentially fill. mdpi.com
| Potential Polymer Application | Precursor | Resulting Polymer Feature |
| Specialty Polyethers | This compound | Enhanced refractive index, potential flame retardancy |
| Surface Modification | This compound | Altered surface properties (e.g., adhesion, hydrophobicity) |
| Hybrid Materials | This compound | Component in organic-inorganic hybrid films |
Role in Chemical Probe Development for Biological Systems (Non-Clinical)
Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. promega.co.ukmdpi.com The development of effective chemical probes often requires a reactive functional group that can covalently bind to a biological target, such as a protein. The epoxide moiety of this compound makes it a candidate for such applications.
The electrophilic nature of the epoxide ring allows it to react with nucleophilic residues on proteins, such as cysteine or lysine, leading to covalent modification. This can be used to label proteins for visualization, to identify the binding partners of a particular molecule, or to inhibit enzyme activity for functional studies. matthewslab.org The chlorophenyl group can also contribute to the binding affinity and selectivity of the probe for its target.
While specific examples of this compound being used as a chemical probe are not prominent in the literature, its structural motifs are relevant to the design of such tools. For instance, the development of probes for detecting intracellular ions or for profiling enzyme activity often involves scaffolds that can be functionalized with reactive groups like epoxides. rsc.org
Catalyst Development for this compound Transformations
The transformation of epoxides like this compound is a key area of research in catalysis. Various catalytic systems have been developed to control the stereochemistry and regioselectivity of epoxide ring-opening reactions.
For the synthesis of this compound itself, the epoxidation of the corresponding alkene (p-chlorophenylbutene) is a common route. Catalysts for this reaction include transition metal complexes and organocatalysts, which can influence the enantioselectivity of the epoxidation.
For the transformation of this compound, catalysts are employed to facilitate its reaction with nucleophiles or its rearrangement to other isomers. For example, Lewis acids can activate the epoxide ring, making it more susceptible to nucleophilic attack. Chiral catalysts can be used to achieve enantioselective ring-opening, leading to the synthesis of optically pure compounds. Transition metal oxides are also explored for their catalytic activities in various oxidation and reduction reactions, which could be relevant for transformations involving this compound. uzh.chfrontiersin.orgmdpi.comrsc.org
| Transformation | Catalyst Type | Purpose |
| Epoxidation of p-chlorophenylbutene | Transition Metal Complexes, Organocatalysts | Enantioselective synthesis of this compound |
| Ring-opening with nucleophiles | Lewis Acids, Chiral Catalysts | Activation of epoxide, enantioselective synthesis |
| Isomerization/Rearrangement | Various metal catalysts | Formation of isomeric products |
Q & A
Q. How should researchers address gaps in toxicity data for p-Chlorophenylbutylene oxide?
- Methodological Answer : Perform tiered testing:
- Tier 1 : Acute toxicity (OECD 423 for oral exposure; ISO 6341 for aquatic toxicity).
- Tier 2 : Chronic exposure assays (e.g., 28-day rodent studies; algal growth inhibition over multiple generations).
- Tier 3 : Mechanistic studies (e.g., oxidative stress biomarkers via ELISA or qPCR).
Publish negative results to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
